2-Acetylthiamin pyrophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

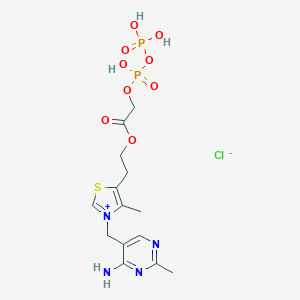

2-Acetylthiamin pyrophosphate, also known as this compound, is a useful research compound. Its molecular formula is C14H21ClN4O9P2S and its molecular weight is 518.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Thiamine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Properties

The synthesis of acetyl-TPP involves the oxidation of 2-(1-hydroxyethyl)thiamin pyrophosphate using aqueous chromic acid. This process is carefully controlled to prevent hydrolysis of the pyrophosphate and acetyl groups. Characterization techniques such as ultraviolet spectroscopy, NMR (nuclear magnetic resonance), and phosphorus NMR reveal that acetyl-TPP exists in an equilibrium mixture of keto, hydrate, and intramolecular carbinolamine forms in aqueous solution. The stability of acetyl-TPP varies with pH; it is stable in acidic conditions but deacetylates rapidly at higher pH levels, producing acetate and thiamin pyrophosphate .

Enzymatic Role and Mechanisms

Acetyl-TPP serves as a crucial intermediate in several enzymatic reactions:

- Pyruvate Dehydrogenase Complex (PDH) : Acetyl-TPP is involved in the decarboxylation and dehydrogenation of pyruvate, acting as an enzyme-bound intermediate. It participates transiently during these reactions, which are essential for cellular respiration .

- Phosphoketolase Reactions : Although direct evidence linking acetyl-TPP to phosphoketolase mechanisms is lacking, it is hypothesized to play a role in these reactions due to its chemical properties .

- Pyruvate Oxidoreductase : Acetyl-TPP may also be implicated in the reactions catalyzed by pyruvate oxidoreductases, although further research is needed to elucidate its specific role .

Enzyme Kinetics and Mechanism Studies

Research has demonstrated that synthetic acetyl-TPP can be utilized to analyze reaction mixtures for the presence of [^14C]acetyl-TPP. This approach has provided insights into its unusual chemical properties and pH-rate profile, which are instrumental for characterizing the compound during enzymatic reactions .

EPR Spectroscopy Applications

Electron paramagnetic resonance (EPR) spectroscopy has been employed to study the intermediates formed during the reactions involving acetyl-TPP. For example, studies on Halobacterium halobium have indicated that a hydroxyethyl-TPP radical may be involved in subsequent reactions leading to the formation of acetyl coenzyme A .

Role in Metabolic Pathways

Acetyl-TPP's involvement in energy metabolism is significant. It acts as a cofactor in various biochemical pathways, including those related to glucose metabolism. The compound's ability to facilitate acyl transfer reactions positions it as a vital player in metabolic processes critical for cellular function .

Comparative Table of Acetyl-TPP Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Enzyme Intermediates | Acts as an intermediate in PDH complex reactions | Involved in decarboxylation/dehydrogenation |

| Phosphoketolase Mechanism | Potential role in phosphoketolase reactions | Evidence remains inconclusive |

| Pyruvate Oxidoreductase | Possible involvement in oxidoreductase reactions | Requires further investigation |

| Metabolic Pathways | Key cofactor in glucose and energy metabolism | Essential for proper cellular function |

Propiedades

Número CAS |

104114-88-7 |

|---|---|

Fórmula molecular |

C14H21ClN4O9P2S |

Peso molecular |

518.8 g/mol |

Nombre IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-[hydroxy(phosphonooxy)phosphoryl]oxyacetate;chloride |

InChI |

InChI=1S/C14H20N4O9P2S.ClH/c1-9-12(30-8-18(9)6-11-5-16-10(2)17-14(11)15)3-4-25-13(19)7-26-29(23,24)27-28(20,21)22;/h5,8H,3-4,6-7H2,1-2H3,(H4-,15,16,17,20,21,22,23,24);1H |

Clave InChI |

FCISWEMZFAELCQ-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-] |

SMILES canónico |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-] |

Sinónimos |

2-acetylthiamin pyrophosphate 2-acetylthiamine pyrophosphate acetylthiamine diphosphate AcThDP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.